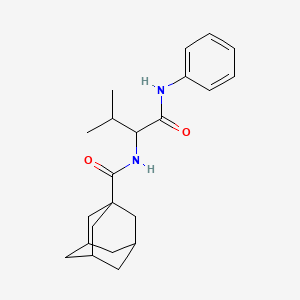
2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” could potentially involve similar methods, although specific synthesis procedures for this compound were not found in the available literature.Molecular Structure Analysis
The molecular structure of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” would likely involve an adamantane core with various functional groups attached. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .Aplicaciones Científicas De Investigación
Cholinesterase Inhibitory Activities
Adamantyl-based compounds have been studied for their potential in treating neurological conditions due to their cholinesterase inhibitory activities. These compounds demonstrate significant inhibition effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and associated with diseases like Alzheimer's. The structure-activity relationship analysis revealed that compounds with specific electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory activities, suggesting a promising avenue for developing novel treatments for neurological disorders (Kwong et al., 2017).
11β-Hydroxysteroid Dehydrogenase 1 Inhibition
Another significant area of research involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes and obesity. Adamantyl-based derivatives, specifically 3-amino-N-adamantyl-3-methylbutanamide derivatives, have shown potent inhibitory activity against 11β-HSD1 in both in vitro and ex vivo models. This suggests their potential in managing metabolic diseases through modulation of glucocorticoid action (Lee et al., 2014).
Chemiluminescence in Clinical Research
The application of adamantyl-based compounds extends to clinical research methodologies, particularly in enhancing chemiluminescence assays. These assays are crucial for detecting and quantifying various biological substances. Adamantyl derivatives, such as adamantyl 1,2-dioxetane, are used in chemiluminescent labels for immunoassays and nucleic acid probe assays, offering high sensitivity and specificity in detecting pathogens, biomarkers, and genetic materials (Kricka, 2003).
Synthesis and Medicinal Chemistry Applications
Adamantyl-based compounds are integral to the development of new drugs, exhibiting a range of activities from antiviral to anti-inflammatory effects. Their synthesis and structural characterization provide insights into their reactivity and potential as pharmaceutical agents. Notably, these compounds have been investigated for their antioxidant and anti-inflammatory properties, highlighting their versatility in drug design and potential therapeutic applications (Kumar et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWMDSYESUYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)
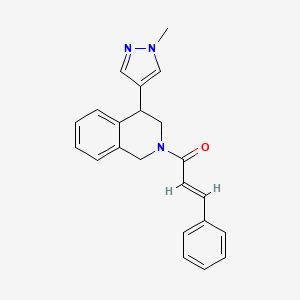
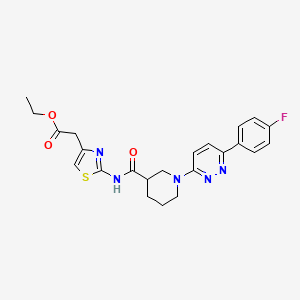
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)
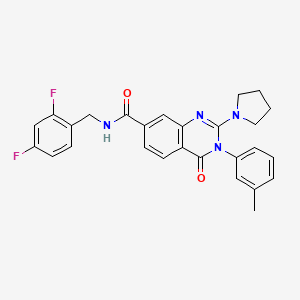
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)
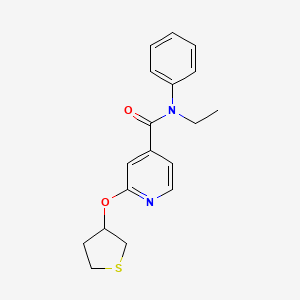
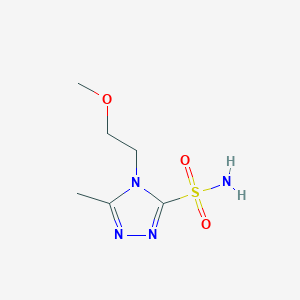
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)
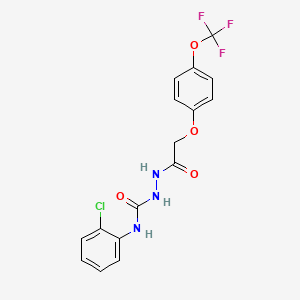
![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)